8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride
Overview
Description
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is a chemical compound with the molecular formula C11H7ClO4 and a molecular weight of 238.63 g/mol . This compound is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
This compound belongs to a class of organic compounds known as coumarins , which have been studied for their diverse biological activities.
Biochemical Pathways
Some coumarin derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Result of Action
Some coumarin derivatives have been shown to exert anti-inflammatory, anticoagulant, and anticancer effects , but the specific effects of this compound require further investigation.
Preparation Methods
The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid+SOCl2→8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride+SO2+HCl
Chemical Reactions Analysis
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction.
Scientific Research Applications
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is similar to other chromene derivatives, such as:
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: This compound is the precursor to the carbonyl chloride derivative and shares similar reactivity.
7-Hydroxy-4-methylcoumarin: Another chromene derivative used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its reactivity as a carbonyl chloride, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
8-methoxy-2-oxochromene-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMOMFUKHGXJMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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